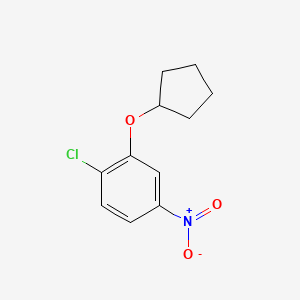

1-Cloro-2-(ciclopentoxi)-4-nitrobenceno

Descripción general

Descripción

1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, a cyclopentyloxy group, and a nitro group

Aplicaciones Científicas De Investigación

1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of nitroaromatic compounds with biological molecules.

Medicine: Research into potential pharmaceutical applications, such as developing new drugs or studying the compound’s effects on biological pathways.

Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.

Métodos De Preparación

The synthesis of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene typically involves the following steps:

Starting Materials: The synthesis begins with 1-chloro-2-nitrobenzene and cyclopentanol.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide.

Synthetic Route: The cyclopentanol is reacted with 1-chloro-2-nitrobenzene in the presence of a base to form the desired product through a nucleophilic substitution reaction.

Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using higher temperatures, longer reaction times, or more efficient catalysts.

Análisis De Reacciones Químicas

1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopentyloxy group, to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions: Typical reagents include bases for substitution reactions, reducing agents for reduction reactions, and oxidizing agents for oxidation reactions. Conditions vary depending on the desired reaction and product.

Mecanismo De Acción

The mechanism of action of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene involves its interactions with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

Pathways Involved: The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular components, potentially causing oxidative stress or other biological effects.

Comparación Con Compuestos Similares

1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene can be compared with similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as 1-chloro-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene and 1-chloro-2-(cyclopentyloxy)-4-(5-methyl-1-hexyn-1-yl)benzene share structural similarities but differ in their substituents.

Uniqueness: The presence of the nitro group in 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene imparts distinct chemical reactivity and potential biological activity compared to its analogs.

This detailed article provides a comprehensive overview of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene is an organic compound with significant biological activity and potential applications in various fields, including medicinal chemistry and environmental science. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene has the molecular formula . Its structure features a chlorine atom, a nitro group, and a cyclopentyloxy substituent on a benzene ring. The presence of these functional groups contributes to its unique chemical behavior and biological interactions.

Biological Activity

1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene exhibits various biological activities, which can be summarized as follows:

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that 1-chloro-2-(cyclopentyloxy)-4-nitrobenzene may also exhibit such effects. Studies indicate that nitroaromatic compounds can interact with microbial enzymes, potentially leading to cell death.

- Cytotoxicity : Research indicates that the compound may induce cytotoxic effects in certain cell lines, potentially through oxidative stress mechanisms. The nitro group can undergo biotransformation to reactive intermediates that may damage cellular components.

- Mutagenicity : Preliminary studies suggest that compounds structurally related to 1-chloro-2-(cyclopentyloxy)-4-nitrobenzene may exhibit mutagenic properties. This is particularly relevant for understanding potential carcinogenic risks associated with exposure to such compounds .

The biological activity of 1-chloro-2-(cyclopentyloxy)-4-nitrobenzene is primarily attributed to its interactions with various molecular targets:

- Enzymatic Interactions : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, the nitro group can be reduced to form reactive species that interact with proteins and nucleic acids.

- Oxidative Stress : The formation of reactive intermediates can lead to oxidative stress within cells, causing damage to lipids, proteins, and DNA. This mechanism is implicated in the cytotoxicity observed in various studies.

Research Findings

Several studies have investigated the biological activity of 1-chloro-2-(cyclopentyloxy)-4-nitrobenzene:

Case Study 1: Antimicrobial Testing

A study evaluating the antimicrobial activity of structurally similar nitroaromatic compounds found that those with a cyclopentyl substituent exhibited enhanced activity against specific bacterial strains. While direct testing on 1-chloro-2-(cyclopentyloxy)-4-nitrobenzene is limited, these findings suggest potential efficacy in antimicrobial applications.

Case Study 2: Cytotoxicity Assessment

In vitro assays conducted on cell lines exposed to varying concentrations of related compounds demonstrated dose-dependent cytotoxic effects. These results imply that 1-chloro-2-(cyclopentyloxy)-4-nitrobenzene could similarly affect cell viability through oxidative mechanisms.

Propiedades

IUPAC Name |

1-chloro-2-cyclopentyloxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-10-6-5-8(13(14)15)7-11(10)16-9-3-1-2-4-9/h5-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAYNYFPUNQORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742742 | |

| Record name | 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-04-9 | |

| Record name | 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.